异吲哚啉-4-胺二盐酸盐

描述

Isoindolin-4-amine dihydrochloride is a chemical compound that is part of the isoindolinone family, which is characterized by a structural framework that is common in many natural products and bioactive molecules. The interest in this compound and its derivatives stems from their presence in various pharmacologically active compounds and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of functionalized isoindolinone derivatives can be achieved through the reaction of ortho-carbonylated alkynyl-substituted arylaldehydes with common primary amines. This reaction can yield high yields of isoindolinone and 3-hydroxylindenamine products. The process exploits two distinct reaction pathways: an initial aza-conjugate addition followed by hydrogen transfer, and an oxa-conjugate addition followed by Petasis-Ferrier rearrangement. The choice of pathway depends on the substituent size of the primary amines. Additionally, the reaction can be carried out using transition-metal-free catalysts, which simplifies the operation and broadens the substrate scope, leading to diverse product outcomes .

Another synthesis approach involves the use of Propylphosphonic anhydride (T3P®) in an Ugi four-center, three-component reaction (Ugi-4C-3CR). This method significantly shortens the reaction time and yields the products in good to high yields. However, when phenylethylamine derivatives and tryptamine are used as the amine component, a side-reaction occurs. This side-reaction has been utilized in the microwave-assisted, one-pot synthesis of the isoquinoline alkaloid (±)-nuevamine. Interestingly, the traditional Ugi four-component reaction (Ugi-4CR) was unsuccessful in the presence of T3P®, leading to the production of an α-amino amide and excluding the carboxylic acid from the multicomponent reaction .

Molecular Structure Analysis

Isoindolin-4-amine dihydrochloride derivatives exhibit a molecular structure that includes an isoindolinone core. This core structure is versatile and can be functionalized to produce a variety of derivatives with potential biological activity. The molecular structure is influenced by the nature of the substituents and the specific synthetic pathway chosen.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindolin-4-amine dihydrochloride derivatives are characterized by their selectivity and the ability to proceed without the need for transition metals. The aza-conjugate addition and subsequent hydrogen transfer lead to the formation of the isoindolinone framework, while the oxa-conjugate addition followed by Petasis-Ferrier rearrangement produces indenamine derivatives . The use of T3P® in the Ugi-4C-3CR facilitates the formation of 3-oxoisoindoline-1-carboxamides and allows for the synthesis of complex alkaloids such as (±)-nuevamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindolin-4-amine dihydrochloride derivatives are determined by their molecular structure and the functional groups present. These properties are crucial for their potential applications in drug design and synthesis. The high yields and product diversity obtained from the described synthetic methods indicate that these compounds can be tailored to exhibit desired properties for specific applications. The reactions' metal-free nature and broad substrate scope suggest that these compounds can be synthesized with a variety of physical and chemical characteristics, depending on the needs of the application .

科学研究应用

合成多药耐药逆转剂

异吲哚啉,包括异吲哚啉-4-胺二盐酸盐,作为合成逆转多药耐药新药的中间体。这些化合物在抗炎和利尿活动中显示出潜力,可用于治疗冠状动脉疾病和作为 α 肾上腺素阻断剂 (Mancilla 等,2001)。绿色合成技术的开发

异吲哚啉使用环保的无溶剂绿色合成技术合成。由于异吲哚啉广泛存在于生物活性分子中,这种方法非常重要。这些化合物被评估对人多巴胺受体的亲和力,表明在治疗帕金森症中有潜在应用 (Andrade-Jorge 等,2017)。抗分枝杆菌活性

一些异吲哚啉衍生物表现出显着的抗分枝杆菌活性。特定化合物对结核分枝杆菌表现出效力和非细胞毒性,表明它们在结核病治疗中的潜力 (Rani 等,2019)。阴离子受体和比色传感器

异吲哚啉基配体已被合成用作阴离子受体。与其他配体相比,它们对卤化物的亲和力增强,并且它们与极性阴离子的结合会导致颜色变化,表明可能用作比色传感器 (Dydio 等,2009)。水中的无催化剂合成

在无催化剂条件下在水中合成 3-(1 H-吲哚-3-基)异吲哚啉-1-酮衍生物展示了一种合成这些化合物的可持续方法。这种环保特性突出了其在绿色化学中的潜力 (Chen 等,2014)。异吲哚啉-1-酮-3-膦酸酯的合成

已开发出一种有效的异吲哚啉-1-酮-3-膦酸酯合成方法,包括在环境温度下在无催化剂和无溶剂条件下进行的三组分反应。这种方法可以产生具有多种潜在应用的化合物 (Adib 等,2016)。离子液体中的钯催化合成

已描述了两种使用离子液体中钯催化的合成异吲哚啉-1-酮衍生物的方法。这些方法耐受广泛的功能化底物,并且可以在温和的条件下进行 (Cao 等,2008)。对癌细胞系的抗增殖活性

N-取代异吲哚啉-1-酮衍生物已被合成并表现出对各种癌细胞系的抑制活性。这表明它们作为癌症治疗中治疗剂的潜力 (Khang 等,2020)。DNA 编码化学文库的加入

异吲哚核心,包括源自异吲哚啉-4-胺二盐酸盐的异吲哚核心,已被纳入 DNA 编码化学文库。由于此类分子的药理潜力,该应用很有前景 (Nie 等,2022)。具有药理学相关性的铜催化合成

已开发出一种铜催化过程来合成具有药理学相关性的异吲哚啉-1-亚烷基衍生物。该方法具有高原子效率,并且可以进一步转化为异吲哚啉酮药效团 (Chen 等,2015)。

安全和危害

作用机制

Target of Action

Isoindolin-4-amine dihydrochloride has been found to interact with the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it’s likely that it influencesdopaminergic signaling pathways . These pathways play a key role in the regulation of various physiological functions, including motor control, reward, and certain endocrine functions.

Pharmacokinetics

In silico analysis suggests that it has good affinities and some pharmacokinetic parameters

Result of Action

属性

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8-3-1-2-6-4-10-5-7(6)8;;/h1-3,10H,4-5,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZYBVXLJLUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678778 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92259-85-3 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

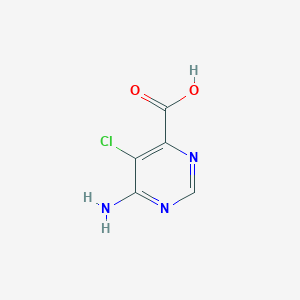

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)